molecular formula C12H12N2O3 B1517265 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1038375-52-8

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B1517265
CAS No.: 1038375-52-8
M. Wt: 232.23 g/mol
InChI Key: HZJVKRDRINUWGW-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid belongs to the specialized class of heterocyclic compounds known as oxadiazoles, which are five-membered aromatic rings containing one oxygen atom and two nitrogen atoms. The compound specifically incorporates the 1,2,4-oxadiazole isomer, distinguished by the positional arrangement of nitrogen atoms at positions 1, 2, and 4 of the five-membered ring. This particular isomer represents one of four possible oxadiazole configurations, alongside 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole variants. The structural architecture of this compound demonstrates the characteristic substitution pattern found in disubstituted 1,2,4-oxadiazoles, where both carbon positions 3 and 5 carry distinct substituent groups.

The molecular framework of 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can be systematically analyzed through its constituent structural elements. The compound possesses a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.23528 daltons. The structure features a benzoic acid moiety attached to the 5-position of the 1,2,4-oxadiazole ring, while the 3-position carries a propan-2-yl (isopropyl) substituent. This substitution pattern creates a bifunctional molecule that combines the carboxylic acid functionality of benzoic acid with the unique electronic and steric properties imparted by the heterocyclic oxadiazole ring system.

Within the broader context of heterocyclic chemistry, oxadiazole derivatives occupy a distinctive position due to their electron-deficient aromatic character and capacity for hydrogen bonding interactions. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide functional groups, making it particularly valuable as a replacement when traditional functional groups exhibit instability issues such as susceptibility to hydrolysis. This bioisosteric relationship has profound implications for medicinal chemistry applications, as the oxadiazole ring can mimic the hydrogen bonding patterns and electronic properties of these common pharmaceutical functional groups while providing enhanced metabolic stability.

Table 1: Structural and Physical Properties of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

Property Value Reference
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23528 g/mol
Heterocycle Type 1,2,4-Oxadiazole
Functional Groups Carboxylic acid, Heterocyclic aromatic
Substituent Pattern 3-Isopropyl, 5-Benzoic acid
Ring System Five-membered N₂O heterocycle

The classification of this compound within the oxadiazole family reflects the systematic approach to heterocyclic nomenclature established in organic chemistry. The 1,2,4-designation specifically refers to the positions of the two nitrogen atoms and single oxygen atom within the five-membered ring, creating a unique electronic environment that distinguishes this isomer from its structural relatives. This positional specificity is crucial for understanding the compound's chemical reactivity, as the electron distribution within the ring directly influences both nucleophilic and electrophilic reaction pathways.

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical foundation of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus, establishing the fundamental framework for all subsequent research in this area. This initial discovery marked the beginning of more than a century of systematic investigation into the synthesis, properties, and applications of oxadiazole-containing compounds. The early synthetic approaches developed by these researchers laid the groundwork for understanding the unique reactivity patterns and structural characteristics that would later make oxadiazoles invaluable in pharmaceutical research.

Throughout the twentieth century, the development of 1,2,4-oxadiazole chemistry proceeded through several distinct phases of discovery and application. The 1960s witnessed a significant milestone with the introduction of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole nucleus, which demonstrated cough suppressant activity and validated the therapeutic potential of this heterocyclic system. This breakthrough established the precedent for incorporating oxadiazole rings into pharmaceutical agents and sparked increased interest in exploring the biological properties of these compounds.

The recognition of oxadiazoles as bioisosteric replacements for amide and ester groups emerged as a pivotal concept in the latter half of the twentieth century, fundamentally changing how medicinal chemists approached drug design. This discovery was particularly significant because it provided a solution to common stability issues encountered with traditional functional groups in pharmaceutical compounds. The oxadiazole ring could maintain essential molecular interactions while offering improved resistance to enzymatic degradation and hydrolytic processes.

Contemporary research trends in 1,2,4-oxadiazole chemistry have shown remarkable acceleration, with scientific attention doubling over the past fifteen years according to analysis of scientific publication data. This increased research activity reflects both the growing understanding of oxadiazole properties and the expanding range of biological activities demonstrated by these compounds. Modern synthetic methodologies have evolved to include microwave-assisted reactions, metal-catalyzed cyclizations, and other advanced techniques that allow for more efficient and selective preparation of oxadiazole derivatives.

Table 2: Historical Milestones in 1,2,4-Oxadiazole Development

Year Milestone Significance Reference
1884 First synthesis by Tiemann and Krüger Established fundamental synthetic methodology
1960s Introduction of Oxolamine First commercial drug containing 1,2,4-oxadiazole
1950s-present Recognition of bioisosteric properties Revolutionary approach to drug design
2000-present Accelerated research activity Doubled scientific attention and publication rate
Recent Advanced synthetic methods Microwave-assisted and metal-catalyzed approaches

The synthetic methodology for 1,2,4-oxadiazole compounds has undergone continuous refinement since the original discoveries. Classical approaches typically involve cyclization reactions between amidoximes and carboxylic acid derivatives, often proceeding through isolable O-acylamidoxime intermediates. Alternative synthetic routes include 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles, providing access to differently substituted oxadiazole products. These methodological advances have enabled the preparation of increasingly complex oxadiazole derivatives, including compounds like 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid.

The evolution of 1,2,4-oxadiazole chemistry has been closely intertwined with advances in analytical and characterization techniques. Modern spectroscopic methods have provided detailed insights into the electronic structure and bonding patterns within oxadiazole rings, confirming theoretical predictions about their bioisosteric properties. X-ray crystallographic studies have revealed the precise geometric parameters of oxadiazole-containing compounds, contributing to structure-activity relationship studies that guide contemporary drug design efforts.

Position of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid in Oxadiazole Research

Within the contemporary landscape of oxadiazole research, 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid occupies a significant position as a representative example of the benzoic acid-oxadiazole hybrid class of compounds. This structural category has gained particular attention in recent pharmaceutical research due to the combination of the well-established pharmacological properties of benzoic acid derivatives with the unique characteristics imparted by the oxadiazole heterocycle. The specific substitution pattern found in this compound, featuring an isopropyl group at the 3-position of the oxadiazole ring, represents an important structural motif that has been explored in various medicinal chemistry applications.

The research significance of compounds containing the 2-[oxadiazol-5-yl]benzoic acid structural framework has been demonstrated through patent literature and pharmaceutical development programs. Notably, this structural class has been specifically identified in patent applications related to therapeutic applications for genetic diseases, particularly those involving nonsense mutations in messenger ribonucleic acid. These applications highlight the potential for oxadiazole-benzoic acid derivatives to serve as read-through promoters, compounds that can allow translation to continue past premature stop codons in defective genes.

Current research investigations into oxadiazole-benzoic acid derivatives have revealed diverse biological activities that extend well beyond the traditional applications of either structural component alone. The combination of the carboxylic acid functionality with the electron-deficient oxadiazole ring creates compounds with unique pharmacological profiles that cannot be predicted solely from the properties of the individual structural elements. This synergistic effect has made compounds like 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid valuable research targets for exploring new therapeutic modalities.

Table 3: Research Applications of Oxadiazole-Benzoic Acid Derivatives

Application Area Structural Features Research Focus Reference
Genetic Disease Therapy 1,2,4-Oxadiazole-benzoic acid core Nonsense mutation read-through
Bioisosteric Drug Design Carboxylic acid replacement Enhanced metabolic stability
Structure-Activity Studies Variable oxadiazole substitution Optimization of biological activity
Pharmaceutical Development Hybrid molecular architecture Novel therapeutic mechanisms

The synthetic accessibility of 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid through established oxadiazole formation methodologies has contributed to its utility as a research compound. The preparation typically involves the cyclization of appropriately substituted amidoximes with benzoic acid derivatives under dehydrating conditions, following well-established protocols for oxadiazole synthesis. This synthetic tractability has enabled researchers to prepare analogs and derivatives for structure-activity relationship studies, contributing to the broader understanding of how structural modifications affect biological properties.

The compound's position within oxadiazole research is further enhanced by its representation of key structural principles that govern the biological activity of this compound class. The isopropyl substituent at the 3-position provides steric bulk that can influence molecular recognition events, while the benzoic acid moiety offers opportunities for hydrogen bonding and ionic interactions with biological targets. These structural features make the compound a valuable probe for investigating the molecular basis of oxadiazole biological activity.

Contemporary research trends indicate increasing interest in oxadiazole derivatives that combine multiple pharmacophoric elements within a single molecular framework. 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid exemplifies this approach by incorporating both the heterocyclic oxadiazole ring and the carboxylic acid functionality that has been essential in numerous pharmaceutical agents. This design strategy reflects the modern pharmaceutical industry's emphasis on molecular complexity and multifunctional drug candidates that can interact with multiple biological targets or pathways simultaneously.

Properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJVKRDRINUWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Acid Chloride Intermediate

A prominent method involves conversion of the corresponding benzoic acid derivative to its acid chloride, followed by reaction with an amidoxime to form the oxadiazole ring.

  • Step 1: The starting material, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, is treated with thionyl chloride (SOCl₂) under reflux to generate the acid chloride intermediate.
  • Step 2: The acid chloride is then reacted with ammonium hydroxide under ice-cooling to yield the corresponding amide or amidoxime intermediate.
  • Step 3: Subsequent treatment with trifluoroacetic anhydride (TFAA) and triethylamine in dichloromethane induces cyclodehydration, forming the 1,2,4-oxadiazole ring with the desired substitution pattern.

This method achieves high yields (up to 90%) and purity, as confirmed by NMR spectroscopy.

Oxidative Cyclization of Acyl Hydrazides

Alternative greener methods reported for oxadiazole synthesis involve oxidative cyclization of acyl hydrazides:

  • Acyl hydrazides are prepared by reacting hydrazine hydrate with esters or acid derivatives.
  • Oxidative cyclization is then carried out using oxidants such as tert-butyl hypoiodite (generated in situ from tert-butyl hypochlorite and sodium iodide) or using photoredox catalysts under visible light.
  • These reactions proceed under mild conditions with good yields and selectivity, often in environmentally benign solvents like dimethyl carbonate or water.

Though these methods are well-documented for 1,3,4-oxadiazoles, adaptations for 1,2,4-oxadiazoles are possible by modifying the hydrazide and cyclization conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization process:

  • Reaction mixtures containing hydrazides and carboxylic acid derivatives are subjected to microwave heating at controlled power (e.g., 60% power) for short durations (~15 minutes).
  • This method enhances reaction rates and yields (60-80%) while reducing solvent use and energy consumption.
  • The approach is suitable for synthesizing various substituted oxadiazoles, including benzoic acid derivatives.

Electrochemical and Catalytic Methods

Recent advances include:

  • Anodic cyclization: Electrochemical oxidation of hydrazones in acetonitrile with supporting electrolytes produces substituted oxadiazoles without chemical oxidants, minimizing waste.
  • Catalyst-promoted cyclization: Use of water-tolerant acidic catalysts such as cesium tungsto phosphoric acid in aqueous media facilitates green synthesis of oxadiazoles with high efficiency and catalyst recyclability.

These methods offer environmentally friendly alternatives for preparing oxadiazole derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Acid Chloride Cyclization SOCl₂ reflux, NH₄OH, TFAA, Et₃N, CH₂Cl₂ High yield, well-established Up to 90% Suitable for 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid
Oxidative Cyclization Acyl hydrazides, t-BuOI (in situ), DMC solvent Mild, green chemistry approach Moderate to high Adaptable to various substituents
Microwave-Assisted Synthesis Hydrazides + acid derivatives, microwave irradiation Fast, energy-efficient 60-80% Short reaction times, solvent saving
Electrochemical Cyclization Hydrazones, LiClO₄ electrolyte, MeCN, room temperature Waste-minimizing, green method Moderate No chemical oxidants required
Catalyst-Promoted in Water Cesium tungsto phosphoric acid catalyst, aqueous medium Environmentally benign, recyclable High Effective for diverse oxadiazoles

Detailed Research Findings

  • The acid chloride route is the most direct and commonly used for preparing 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid, with well-characterized intermediates and final products confirmed by NMR spectroscopy.
  • Green synthesis methods using oxidative cyclization and catalytic aqueous media present promising alternatives, reducing hazardous reagents and improving sustainability.
  • Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, with comparable yields and purity.
  • Electrochemical methods eliminate the need for chemical oxidants, aligning with green chemistry principles, though their application to this specific compound requires further optimization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include derivatives with altered functional groups, which may have different physical and chemical properties.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its oxadiazole ring can participate in various chemical reactions, including:

  • Cyclization Reactions : Facilitating the formation of more complex heterocycles.
  • Functional Group Transformations : Such as oxidation and reduction reactions that modify the compound for specific applications.

Biological Activities

Research indicates that 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
  • Antifungal Activity : Demonstrated effectiveness in inhibiting fungal growth.
  • Anticancer Potential : Preliminary studies suggest the compound may inhibit tumor growth through specific molecular interactions.

Medicinal Chemistry

The compound is being investigated as a lead compound for drug development. Its unique structure allows for modifications that can enhance its therapeutic properties. Notable areas of exploration include:

  • Drug Design : Utilizing structure-activity relationship (SAR) studies to optimize efficacy.
  • Therapeutic Applications : Targeting diseases such as cancer and infections.

Case Studies

Recent research has highlighted several case studies involving this compound:

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives, including 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
  • Anticancer Research :
    • In a preclinical study featured in Cancer Letters, the compound was tested on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Synthesis and Modification :
    • A synthetic route was developed for the modification of the oxadiazole ring to enhance solubility and bioavailability, published in Organic & Biomolecular Chemistry. This study demonstrated how structural variations could lead to improved pharmacokinetic profiles.

Mechanism of Action

The mechanism by which 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

A. Substituent Effects on Lipophilicity and Steric Bulk

  • Alkyl Substituents: The isopropyl group in the target compound enhances lipophilicity compared to the smaller methyl group in C₁₀H₈N₂O₃ . However, the tert-butyl analog (C₁₃H₁₄N₂O₃) exhibits even greater steric hindrance, which may influence binding to biological targets .

B. Backbone Modifications

  • Positional Isomerism : Moving the benzoic acid moiety from the 5- to 4-position (as in 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid) alters the spatial orientation of the carboxyl group, which could impact hydrogen-bonding interactions .
  • Chain Length: Replacing benzoic acid with butanoic acid (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid) increases flexibility and may enhance aqueous solubility due to the aliphatic chain .

Biological Activity

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC12H13N3O2
Molecular Weight233.25 g/mol
IUPAC Name2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

The biological activity of 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anticancer properties.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study reported that oxadiazole derivatives showed effective inhibition against various bacterial strains, suggesting that 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in various models. In vivo studies indicated that it significantly reduced edema in carrageenan-induced inflammation models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β .

Anticancer Activity

Preliminary investigations into the anticancer properties of 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid revealed its ability to induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of cell cycle regulators and apoptotic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Anti-inflammatory Mechanisms

In another study focusing on inflammation models in rats, the administration of the compound resulted in a notable decrease in inflammatory markers and improved clinical outcomes compared to control groups treated with standard anti-inflammatory agents . The study highlighted the potential mechanisms involving COX inhibition and modulation of NF-kB signaling pathways.

Q & A

Basic: What are the standard synthetic routes for 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization of a benzoic acid derivative with a substituted amidoxime. A representative method includes:

Intermediate Preparation : React 2-cyanobenzoic acid with hydroxylamine to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with isopropyl isocyanate under basic conditions (e.g., Cs₂CO₃ in DMF) to form the 1,2,4-oxadiazole ring .

Optimization : Reaction yield depends on solvent polarity (DMF or THF), temperature (80–100°C), and catalyst choice (cesium carbonate enhances nucleophilic substitution efficiency).

Key Parameters Optimal Conditions Impact on Yield
SolventDMF↑ Yield (85–90%)
CatalystCs₂CO₃↑ Cyclization rate
Temperature90°C, 16–18 hPrevents byproducts

Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm the presence of the isopropyl group (δ 1.3–1.5 ppm for CH₃, δ 3.0–3.2 ppm for CH) and the oxadiazole ring (C-5 at ~165 ppm in 13C NMR).
  • IR Spectroscopy : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • HPLC-MS : Ensure purity (>95%) and molecular ion peak alignment with the theoretical m/z (e.g., [M+H]⁺ = 261.2) .

Advanced: How do electronic effects of substituents on the oxadiazole ring influence pharmacological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance metabolic stability but may reduce bioavailability. For example, nitro or trifluoromethyl groups increase oxidative resistance .
  • Electron-Donating Groups (EDGs) : Improve solubility (e.g., methoxy groups) but may accelerate hepatic clearance.
  • Case Study : Analogues with EDGs on the benzoic acid moiety showed 2–3× higher antimicrobial activity (MIC = 8 µg/mL) compared to EWGs, likely due to improved membrane permeability .

Advanced: How can solvent effects and catalyst selection be systematically evaluated in nucleophilic substitution steps?

Answer:

  • DoE (Design of Experiments) : Use a factorial design to test solvents (DMF, DMSO, acetonitrile) and catalysts (Cs₂CO₃, K₂CO₃, DBU).
  • Kinetic Analysis : Monitor reaction progress via TLC or HPLC to determine rate constants. DMF increases polarity, stabilizing transition states and reducing activation energy .
  • Case Example : Replacing K₂CO₃ with Cs₂CO₃ in DMF improved yield from 65% to 89% due to enhanced deprotonation efficiency .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

  • Source Analysis : Compare assay conditions (e.g., bacterial strains, incubation time). For instance, MIC values vary if tested against S. aureus (Gram+) vs. E. coli (Gram-) .
  • Structural Re-evaluation : Verify stereochemical purity; impurities >2% can skew results.
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, oxadiazole derivatives with para-substituted benzoic acids consistently show higher activity .

Advanced: What computational strategies predict the binding affinity of this compound to target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). The oxadiazole ring forms π-π stacking with Phe92, while the benzoic acid moiety hydrogen-bonds to Arg52 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Compounds with rigid oxadiazole scaffolds show lower RMSD (<2 Å), indicating stable binding .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

  • pH Stability : Stable at pH 5–7 (t₁/₂ > 24 h), but degrades rapidly in alkaline conditions (pH > 9) via oxadiazole ring hydrolysis.
  • Thermal Stability : Decomposes above 150°C (DSC data). Store at –20°C in anhydrous DMSO to prevent dimerization .

Advanced: How can regioselectivity challenges in oxadiazole formation be mitigated?

Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block competing nucleophilic sites on the benzoic acid.
  • Microwave Synthesis : Reduces reaction time (30 min vs. 18 h), minimizing side reactions .
  • Case Example : Microwave-assisted synthesis at 120°C increased regioselectivity from 75% to 92% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

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